molecular formula C21H17NO3 B113317 4-(Cbz-Amino)-4'-formylbiphenyl CAS No. 939758-25-5

4-(Cbz-Amino)-4'-formylbiphenyl

Cat. No. B113317
M. Wt: 331.4 g/mol
InChI Key: VNWRCUFWYFESLU-UHFFFAOYSA-N
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Description

“4-(Cbz-Amino)-4’-formylbiphenyl” likely refers to a biphenyl compound with a Cbz-protected amino group and a formyl group. Cbz (or benzyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

While specific synthesis methods for “4-(Cbz-Amino)-4’-formylbiphenyl” were not found, Cbz-protected amines can be synthesized from various amines using many methods . One such method involves the use of isocyanate intermediates, generated in situ, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of “4-(Cbz-Amino)-4’-formylbiphenyl” would likely involve a biphenyl backbone with a Cbz-protected amino group and a formyl group attached. The Cbz group itself consists of a carbamate functional group attached to a benzyl group .


Chemical Reactions Analysis

Cbz-protected amines can undergo a variety of reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate . They can also undergo reactions with various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cbz-Amino)-4’-formylbiphenyl” would depend on its specific structure. For example, a related compound, 1-BOC-4-CBZ-AMINO-PIPERIDINE, has a density of 1.2±0.1 g/cm3, a boiling point of 427.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Synthesis of Functionalized Sulfonopeptides Abdellaoui et al. (2017) explored the synthesis of N-benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, which are fundamental for creating sulfonopeptides. These peptides act as receptor ligands and enzyme inhibitors. The study highlighted a strategy involving radical addition to benzyl N-allylcarbamate and subsequent oxidative chlorination, showcasing the significance of 4-(Cbz-Amino)-4'-formylbiphenyl derivatives in the synthesis of complex organic compounds (Abdellaoui et al., 2017).

Peptidomimetic Synthesis The synthesis of peptidomimetics, which are molecules mimicking the structure and function of peptides, often involves the use of 4-(Cbz-Amino)-4'-formylbiphenyl derivatives. Pascal et al. (2000) described the synthesis of the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives, utilizing them as building blocks for pseudopeptide synthesis. This illustrates the role of such derivatives in the synthesis of complex molecules designed for specific biological interactions (Pascal et al., 2000).

Safety And Hazards

Safety and hazard information would also depend on the specific compound. For the related compound 1-BOC-4-CBZ-AMINO-PIPERIDINE, safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

The future directions for “4-(Cbz-Amino)-4’-formylbiphenyl” would depend on its specific applications. In general, the development of new synthetic methods for the preparation of amides from protected amines is an important area of research in organic synthesis .

properties

IUPAC Name

benzyl N-[4-(4-formylphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWRCUFWYFESLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585632
Record name Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cbz-Amino)-4'-formylbiphenyl

CAS RN

939758-25-5
Record name Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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